molecular formula C42H36N4O2 B13130574 1,4,5,8-Tetrakis(3-methylanilino)anthracene-9,10-dione CAS No. 119379-80-5

1,4,5,8-Tetrakis(3-methylanilino)anthracene-9,10-dione

Cat. No.: B13130574
CAS No.: 119379-80-5
M. Wt: 628.8 g/mol
InChI Key: BNAIJSVVRZWCTB-UHFFFAOYSA-N
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Description

1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione is an organic compound that has garnered significant interest in scientific research due to its unique structural and electronic properties

Preparation Methods

The synthesis of 1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of anthracene-9,10-dione with m-toluidine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization .

Chemical Reactions Analysis

1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione exerts its effects is primarily related to its ability to absorb light and convert it into heat. This photothermal conversion is facilitated by the compound’s broad light absorption spectrum, covering the entire UV-visible to near-infrared regions. The molecular targets and pathways involved include the excitation of electrons to higher energy states, followed by non-radiative relaxation processes that release energy in the form of heat .

Comparison with Similar Compounds

1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione can be compared with other similar compounds, such as:

    1,4,5,8-Tetrakis(phenylamino)anthracene-9,10-dione: This compound has similar structural features but different substituents on the aromatic rings, which can affect its electronic properties and reactivity.

    1,4,5,8-Tetrakis(p-tolylamino)anthracene-9,10-dione: The position of the methyl groups on the aromatic rings can influence the compound’s steric and electronic characteristics.

The uniqueness of 1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it suitable for specialized applications in materials science and photothermal conversion .

Properties

CAS No.

119379-80-5

Molecular Formula

C42H36N4O2

Molecular Weight

628.8 g/mol

IUPAC Name

1,4,5,8-tetrakis(3-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C42H36N4O2/c1-25-9-5-13-29(21-25)43-33-17-18-34(44-30-14-6-10-26(2)22-30)38-37(33)41(47)39-35(45-31-15-7-11-27(3)23-31)19-20-36(40(39)42(38)48)46-32-16-8-12-28(4)24-32/h5-24,43-46H,1-4H3

InChI Key

BNAIJSVVRZWCTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)NC4=CC=CC(=C4)C)C(=O)C5=C(C=CC(=C5C3=O)NC6=CC=CC(=C6)C)NC7=CC=CC(=C7)C

Origin of Product

United States

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